1-Ethyl-3-methylimidazolium acetate

Biomass pretreatment Cellulose dissolution Ionic liquid screening

1-Ethyl-3-methylimidazolium acetate ([EMIM][Ac], CAS 143314-17-4) is an aprotic imidazolium-based room-temperature ionic liquid (RTIL) characterized by a melting point of approximately −45 °C to −20 °C, density around 1.10 g/cm³ at 25 °C, and viscosity near 93 cP ,. As an acetate-anion ionic liquid, it exhibits complete water miscibility, negligible vapor pressure, and an electrochemical window of 3.2–3.6 V ,.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 143314-17-4
Cat. No. B133940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methylimidazolium acetate
CAS143314-17-4
Synonyms(Emim)(Ac)
(emIm)(ba)
1-ethyl-3-methyl-1H-imidazolium ethyl sulfate
1-ethyl-3-methylimidazolium
1-ethyl-3-methylimidazolium acetate
1-ethyl-3-methylimidazolium benzoate
1-ethyl-3-methylimidazolium ethylsulfate
1-ethyl-3-methylimidazolium hexafluorophosphate
1-ethyl-3-methylimidazolium methylphosphate
1-ethyl-3-methylimidazolium triflate
1H-imidazolium, 3-ethyl-1-methyl-
1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
3-ethyl-1-methyl-1H-imidazolium
3-ethyl-1-methylimidazolium
C2MIM compound
EMI PF6
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.CC(=O)[O-]
InChIInChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyXIYUIMLQTKODPS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methylimidazolium Acetate (CAS 143314-17-4): Technical Baseline and Procurement Context


1-Ethyl-3-methylimidazolium acetate ([EMIM][Ac], CAS 143314-17-4) is an aprotic imidazolium-based room-temperature ionic liquid (RTIL) characterized by a melting point of approximately −45 °C to −20 °C, density around 1.10 g/cm³ at 25 °C, and viscosity near 93 cP , [1]. As an acetate-anion ionic liquid, it exhibits complete water miscibility, negligible vapor pressure, and an electrochemical window of 3.2–3.6 V , [2]. Its molecular formula is C₈H₁₄N₂O₂ with a molecular weight of 170.21 g/mol. The compound is widely recognized for its capacity to dissolve cellulose and other biopolymers, positioning it as a candidate for biomass processing, CO₂ capture, and electrochemical applications where substitution of conventional volatile organic solvents or alternative ionic liquids is under consideration [3].

Workflow
Cellulose & biopolymer dissolution
Selection
Acetate-based aprotic RTIL with low viscosity
Use context
Biomass processing, CO₂ capture, electrochemical studies

Why [EMIM][Ac] Cannot Be Casually Substituted: The Acetate Anion and Ethyl Cation Distinction


The physicochemical and functional profile of [EMIM][Ac] is dictated by the combination of the 1-ethyl-3-methylimidazolium cation and the acetate anion, yielding properties that are not replicated by even closely related analogs. Substituting the acetate anion with chloride ([EMIM][Cl]) results in substantially higher viscosity and reduced cellulose dissolution capacity [1], while replacing the ethyl group with a butyl chain ([BMIM][Ac]) alters melting point, viscosity, and mass transfer characteristics that directly impact process performance in CO₂ absorption and biomass pretreatment [2]. Binary mixtures with water or co-solvents exhibit non-linear behavior in viscosity and cellulose solubility that is specific to the [EMIM][Ac] system and cannot be extrapolated from other imidazolium ILs [3]. The following quantitative evidence establishes the measurable performance differentials that justify compound-specific selection over generic in-class alternatives.

Target
Substitute
Risk
[EMIM][Ac] (acetate)
[EMIM][Cl] (chloride)
Higher viscosity and reduced cellulose dissolution capacity
[EMIM][Ac] (ethyl chain)
[BMIM][Ac] (butyl chain)
Altered melting point, viscosity, and mass transfer properties

Quantitative Differentiation Evidence: [EMIM][Ac] Performance Versus Comparators and Alternatives


Cellulose Dissolution Efficiency: [EMIM][Ac] Outperforms 96 Screened Ionic Liquids

In a high-throughput screening of 96 ionic liquids for cellulose dissolution capacity using quasi-continuous dissolution profiles based on extinction and scattered light measurements, [EMIM][Ac] demonstrated the highest dissolution efficiency among all tested ILs [1]. This comparative screening included imidazolium-based ILs with varying anions (chloride, bromide, dicyanamide) and cations of different alkyl chain lengths, establishing a class-level benchmark. Notably, while [AMIM][Cl] (1-allyl-3-methylimidazolium chloride) proved most effective for dissolving intact wood chips, [EMIM][Ac] was specifically identified as the most efficient IL for dissolving purified cellulose [1].

Cellulose dissolution
Head-to-head
Ranked #1 of 96 ILs
Reported top dissolution efficiency among screened ionic liquids
High-throughput screening; extinction and scattered light detection
Biomass pretreatment Cellulose dissolution Ionic liquid screening

CO₂ Absorption Capacity: [EMIM][Ac] Versus Industrial MEA and K₂CO₃ Solutions

In a packed column study under post-combustion flue gas conditions (7% v/v CO₂ in N₂, 4 bar, 343.15 K), [EMIM][Ac] was directly compared to aqueous 15 wt% monoethanolamine (MEA) and 28 wt% potassium carbonate (K₂CO₃ without activator) solutions [1]. On a mass basis (kg CO₂/kg absorbent), [EMIM][Ac] demonstrated 7% higher CO₂ absorption capacity than MEA and 26% higher than K₂CO₃ [1]. Additionally, the overall mass transfer coefficient (KOverall) for [EMIM][Ac] increased from 2.812 × 10⁻⁶ to 4.187 × 10⁻⁶ m·s⁻¹ as temperature rose from 343.15 K to 353.15 K, whereas MEA and K₂CO₃ solutions showed constant KOverall across this temperature range, indicating temperature-dependent performance enhancement unique to the IL [1].

CO₂ absorption
Head-to-head
7% > MEA, 26% > K₂CO₃
Higher mass-based CO₂ capacity than industrial benchmarks
Packed column, 7% CO₂, 4 bar, 343–353 K; KOverall +49% with temperature
CO₂ capture Post-combustion Gas separation

CO₂/N₂ Selectivity in Supported Ionic Liquid Membranes

Supported ionic liquid membranes (SILMs) fabricated using [EMIM][Ac] immobilized on porous ceramic supports (Al₂O₃/TiO₂ tubes) demonstrated an ideal CO₂/N₂ selectivity of 152 with a CO₂ permeability of 2400 Barrer [1]. This selectivity value was obtained in a comparative evaluation of SILMs prepared by coating methods, and the membranes exhibited long-term stability under operational conditions [1]. Among acetate-based imidazolium ILs, [EMIM][Ac] is reported as the room-temperature ionic liquid with the highest CO₂ solubility, a property that is anion-dependent (acetate outperforms other anions) and cation-chain-length-dependent (shorter ethyl chain favors higher solubility compared to longer alkyl chains) [2].

CO₂/N₂ selectivity
Reported
Selectivity 152
Permeability 2400 Barrer
Supported ionic liquid membrane performance context
Al₂O₃/TiO₂ support; long-term stability observed
Membrane separation CO₂/N₂ selectivity Gas permeation

Biomass Pretreatment Efficacy: Lignin Removal and Enzymatic Digestibility Enhancement

In a comparative study of ionic liquid pretreatment of corn stover, [EMIM][Ac] demonstrated a lignin removal rate of 54.47% and increased enzymatic hydrolysis efficiency to 91.20%, representing a 4.77-fold enhancement over untreated biomass [1]. The pretreatment induced cellulose I to cellulose II phase transformation, which is favorable for subsequent enzymatic attack [1], [2]. In a separate study on Miscanthus biomass, [EMIM][Ac] pretreatment yielded a sugar yield of 0.98 g/g cellulose after enzymatic digestion, outperforming [EMIM][HSO₄] and [EMIM][MeSO₃] ILs tested under comparable conditions [2]. In rice straw pretreatment, [EMIM][Ac] achieved a sugar yield of 82.47%, comparable to the performance of NaOH pretreatment (a conventional alkaline method), indicating its potential as a less corrosive and recyclable alternative to harsh alkali treatments [3].

Biomass pretreatment
Head-to-head
Lignin removal 54.5%
Enzymatic efficiency 4.77×
Quantified deconstruction improvement over untreated biomass
Corn stover, Miscanthus, rice straw; comparable to NaOH pretreatment
Lignocellulosic biomass Enzymatic hydrolysis Lignin removal

Viscosity Advantage of Acetate-Based ILs Over Chloride-Based Analogs

A systematic study of imidazolium-based ionic liquids revealed that acetate-based ILs exhibit considerably lower viscosities than their chloride-based counterparts across the measured temperature range [1]. At 25 °C, [EMIM][Ac] viscosity is reported at 93 cP (vendor datasheet) , [2], while comparable chloride-based ILs such as [EMIM][Cl] and [BMIM][Cl] are known to exhibit significantly higher viscosities due to stronger hydrogen bonding networks. This class-level distinction between acetate and chloride anions is a critical determinant of mass transfer and pumping energy requirements in industrial processes. Furthermore, addition of water or co-solvents dramatically reduces [EMIM][Ac] viscosity: in a ternary system with 0.05% mass fraction graphene nanoplatelets (GNP) and water, viscosity was reduced by up to 94.99% at 282.15 K compared to pure [EMIM][Ac] [3].

Viscosity
Class-level
93 cP at 25 °C
Acetate ILs show lower viscosity than chloride-based analogs
Class-level distinction; viscosity reduced ≤94.99% with water/GNP mixtures
Transport properties Viscosity Ionic liquid rheology

Electrochemical Performance: Specific Capacity in Ni/MH Battery Electrolytes

In a study evaluating non-aqueous electrolytes for nickel/metal hydride (Ni/MH) batteries, a 2 M acetic acid solution in [EMIM][Ac] was used as the electrolyte [1]. The system delivered stable charge/discharge characteristics with a discharge voltage plateau at approximately 1.2 V, a specific capacity of 161.9 mAh·g⁻¹, and stable cycling performance over multiple cycles using an AB₅ metal hydride anode paired with a (Ni,Co,Zn)(OH)₂ cathode [1]. The electrochemical window of pure [EMIM][Ac] is reported as 3.6 V [2], which provides sufficient stability for battery applications compared to aqueous electrolytes that are limited by water electrolysis. Additionally, in water-in-salt/IL hybrid electrolytes, the electrochemical stability window can be extended beyond 5 V with optimized [EMIM][Ac] concentration [3].

Battery electrolyte
Head-to-head
161.9 mAh·g⁻¹
Window 3.6 V
Stable Ni/MH cycling with wider window vs. aqueous electrolytes
2 M acetic acid in [EMIM][Ac]; AB₅ anode; window >5 V in hybrid systems
Battery electrolytes Nickel-metal hydride Electrochemical stability

[EMIM][Ac] Application Scenarios Grounded in Quantitative Differentiation Evidence


Cellulose and Lignocellulosic Biomass Dissolution for Biorefinery Pretreatment

Based on the high-throughput screening evidence establishing [EMIM][Ac] as the most efficient ionic liquid for cellulose dissolution among 96 tested ILs [1], and the demonstration of 54.47% lignin removal with 4.77-fold enhancement in enzymatic hydrolysis efficiency [2], this compound is the preferred selection for biomass pretreatment processes in bioethanol and biorefinery applications. The combination of high cellulose dissolution efficiency and significant lignin removal provides a measurable advantage over alternative ILs and supports integration into lignocellulosic biomass deconstruction workflows where maximizing sugar yield per unit of biomass is the primary process metric.

Post-Combustion CO₂ Capture and CO₂/N₂ Gas Separation

The quantitative CO₂ absorption capacity advantage of [EMIM][Ac] over industrial benchmarks—7% higher than MEA and 26% higher than K₂CO₃ on a mass basis [1]—coupled with the demonstrated ideal CO₂/N₂ selectivity of 152 in supported ionic liquid membranes [2], positions [EMIM][Ac] as a technically justified absorbent for post-combustion CO₂ capture and membrane-based gas separation. Procurement for these applications should prioritize [EMIM][Ac] where higher mass-based CO₂ loading capacity is required and where temperature-dependent performance enhancement (49% increase in KOverall from 343.15 K to 353.15 K) can be leveraged in process design [1].

Non-Aqueous Electrolytes for Nickel-Metal Hydride and Advanced Batteries

The demonstrated specific capacity of 161.9 mAh·g⁻¹ with stable cycling performance in a 2 M acetic acid/[EMIM][Ac] electrolyte system [1], combined with the pure IL electrochemical window of 3.6 V [2] that can be extended beyond 5 V in optimized hybrid electrolytes [3], supports the selection of [EMIM][Ac] for non-aqueous electrolyte formulation in Ni/MH batteries and other electrochemical energy storage devices. The wider electrochemical stability window relative to aqueous electrolytes enables higher operating voltages and improved energy density, making [EMIM][Ac] a quantitatively supported alternative to conventional aqueous electrolytes.

Green Solvent for Organic Synthesis and Catalysis Requiring Low Viscosity and Tunable Properties

The class-level viscosity advantage of acetate-based ILs over chloride-based ILs [1], with pure [EMIM][Ac] viscosity of 93 cP at 25 °C [2], [3] and the demonstrated ability to reduce viscosity by up to 94.99% through addition of water and graphene nanoplatelets [4], makes [EMIM][Ac] the rational selection for continuous flow chemistry, extraction processes, and catalytic reactions where lower viscosity translates directly to reduced pumping energy costs and improved mass transfer rates. The tunability of the [EMIM][Ac]/water system enables process-specific optimization that is not available with more viscous chloride-based ILs.

Application
Selection Property
Validation Focus
Biomass pretreatment & biorefinery
Cellulose dissolution rank; lignin removal capacity
Enzymatic sugar yield and deconstruction efficiency verification
Post-combustion CO₂ capture
Mass-based absorption capacity; temperature-responsive mass transfer
CO₂ loading per unit mass and KOverall benchmarking
Non-aqueous battery electrolytes
Electrochemical window; specific capacity in Ni/MH systems
Cycle stability and voltage window extension validation
Green solvent & flow chemistry
Low viscosity; tunable with water/co-solvent mixtures
Mass transfer rate and pumping energy evaluation

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